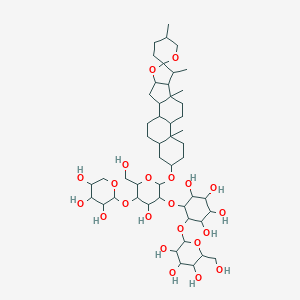
Cantalasaponin 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cantalasaponin 3 is a natural product found in Solanum nigrescens with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
Cantalasaponin 3 has demonstrated significant anti-inflammatory effects in various studies. Research indicates that extracts from Agave species containing this compound can inhibit inflammation induced by agents such as 12-O-tetradecanoylphorbol-13-acetate (TPA). In a study involving mouse models, the administration of this compound resulted in a marked reduction in ear edema, suggesting its efficacy in mitigating inflammatory responses .
Table 1: Anti-Inflammatory Effects of this compound
| Study | Model Used | Dose | Effect Observed |
|---|---|---|---|
| Study A | Mouse Ear Edema | 0.8 mg/ear | 71.7% inhibition of edema |
| Study B | Mouse Model with TPA | 2 mg/ear | Significant reduction in ear edema |
These findings highlight this compound's potential as a natural anti-inflammatory agent.
Neuroinflammation Management
The role of this compound in managing neuroinflammation is an emerging area of research. Preliminary studies suggest that compounds from Agave species may influence neuroinflammatory pathways, thus presenting opportunities for treating neurodegenerative diseases. Specifically, this compound has been associated with the modulation of pro-inflammatory cytokines, which are critical in neuroinflammation .
Table 2: Neuroinflammatory Cytokine Modulation by this compound
| Cytokine | Effect of this compound |
|---|---|
| TNF-α | Decreased levels |
| IL-1β | Decreased levels |
| IL-6 | Decreased levels |
| IL-10 | Increased levels |
This modulation indicates a promising avenue for developing phytomedicines aimed at alleviating chronic inflammation in the brain.
Eigenschaften
CAS-Nummer |
103735-23-5 |
|---|---|
Molekularformel |
C50H82O22 |
Molekulargewicht |
1035.2 g/mol |
IUPAC-Name |
5-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C50H82O22/c1-19-7-12-50(65-17-19)20(2)30-27(72-50)14-25-23-6-5-21-13-22(8-10-48(21,3)24(23)9-11-49(25,30)4)66-47-44(40(63)41(29(16-52)68-47)70-45-38(61)31(54)26(53)18-64-45)69-42-36(59)34(57)35(58)37(60)43(42)71-46-39(62)33(56)32(55)28(15-51)67-46/h19-47,51-63H,5-18H2,1-4H3 |
InChI-Schlüssel |
FYOUZAVGEYRIAZ-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(C9OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(C9OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)C)OC1 |
Synonyme |
cantalasaponin 3 cantalasaponin-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















